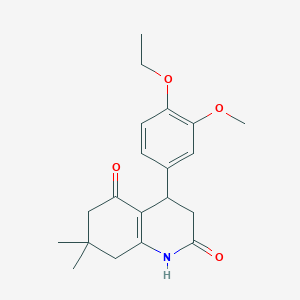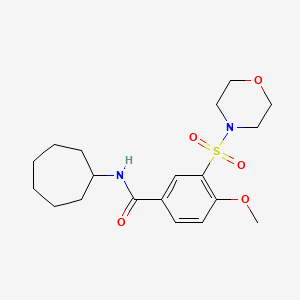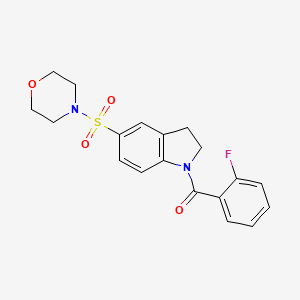![molecular formula C21H25N3O2 B4434218 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline](/img/structure/B4434218.png)
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline involves several steps, starting from basic indoline structures and incorporating piperazine and methoxyphenyl groups through specific reactions. Techniques such as cyclocondensation reactions, acetylation, and protection strategies are commonly employed. For example, a hydroxylated metabolite of a related compound was synthesized using a model cytochrome P-450 system, demonstrating the complexity and specificity of these synthetic pathways (Otsubo et al., 1997).
Molecular Structure Analysis
The molecular structure of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline has been characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's conformation, bond lengths, angles, and overall three-dimensional arrangement, providing insights into its potential interactions with biological molecules. Derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione have shown specific structural features with implications for their reactivity and biological activity (Zhang et al., 2007).
Chemical Reactions and Properties
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline participates in a variety of chemical reactions, including ring-opening, Michael addition, and electrophilic substitutions, influenced by its functional groups and structural framework. These reactions can alter its chemical and pharmacological properties, enabling the synthesis of novel derivatives with enhanced or modified activities. Studies like the electrochemical oxidation of related phenols in the presence of indole derivatives have highlighted unique regioselectivity, leading to highly conjugated products with significant potential for further exploration (Amani et al., 2012).
Physical Properties Analysis
The physical properties of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline, such as solubility, melting point, and stability, are crucial for its formulation and application in research and potential therapeutic use. These properties are determined by its molecular structure and the nature of its constituent groups. Studies on related compounds provide insights into how modifications to the molecular structure can impact these physical properties, influencing bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, acidity/basicity, and affinity for various biological targets, are directly related to its potential pharmacological applications. The presence of the piperazine and methoxyphenyl groups contributes to its interactions with receptors and enzymes, affecting its selectivity and potency. Investigations into its pharmacological evaluations, such as its role as a serotonin receptor antagonist or its antioxidant activity, are informed by these chemical properties (Nirogi et al., 2017).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-26-20-9-5-4-8-19(20)23-14-12-22(13-15-23)16-21(25)24-11-10-17-6-2-3-7-18(17)24/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCAQXTWMTINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4434157.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)

![N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4434208.png)
![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)
